(1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride
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Overview
Description
(1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride typically involves the following steps:
Formation of the dihydrobenzo[b][1,4]dioxin ring: This can be achieved through a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones.
Introduction of the amino group: The amino group can be introduced via a Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
(1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Known for its fumigation toxicity against various pests.
Sodium picosulfate: Used as a pharmaceutical reference standard.
1-(4-Fluorophenyl)piperazine: A compound with applications in chemical synthesis.
Uniqueness
(1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride is unique due to its chiral nature and the presence of the dihydrobenzo[b][1,4]dioxin moiety, which imparts specific biological activities not found in the similar compounds listed above.
Properties
Molecular Formula |
C11H16ClNO3 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(12)11(13)8-2-3-9-10(6-8)15-5-4-14-9;/h2-3,6-7,11,13H,4-5,12H2,1H3;1H/t7-,11-;/m0./s1 |
InChI Key |
UVNBSBWSZFZCKE-WJRQTEJMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC2=C(C=C1)OCCO2)O)N.Cl |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1)OCCO2)O)N.Cl |
Origin of Product |
United States |
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